Trinonylamine

Overview

Description

Trinonylamine, also known as tri-n-nonylamine, is an organic compound with the molecular formula C₂₇H₅₇N and a molecular weight of 395.7482 g/mol . It is a colorless to light yellow liquid with a characteristic amine odor. This compound belongs to the class of aliphatic amines and is known for its high boiling point of 270°C at 1 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trinonylamine is typically synthesized through the reaction of nonyl aldehyde with ammonia or primary amines under controlled conditions. The reaction involves the formation of an imine intermediate, which is subsequently reduced to form the desired amine. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon or nickel, and the process is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the continuous feeding of nonyl aldehyde and ammonia into a reactor, where the reaction takes place under elevated temperatures and pressures. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Trinonylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding nitro compounds or amides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro compounds or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Trinonylamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst and intermediate in organic synthesis.

Biology: this compound is used in the study of biological membranes and as a reagent in biochemical assays.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of trinonylamine involves its interaction with various molecular targets and pathways. As an amine, it can form hydrogen bonds and interact with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of proteins, enzymes, and other cellular components. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Triethylamine: A smaller aliphatic amine with similar basicity but lower molecular weight.

Tripropylamine: Another aliphatic amine with a similar structure but shorter alkyl chains.

Trihexylamine: An aliphatic amine with intermediate chain length between triethylamine and trinonylamine.

Uniqueness of this compound: this compound is unique due to its long alkyl chains, which impart distinct physical and chemical properties. Its high boiling point and hydrophobic nature make it suitable for applications where other amines may not be effective. Additionally, its ability to form stable complexes with various substrates enhances its utility in catalysis and industrial processes .

Biological Activity

Trinonylamine (TNA) is an organic compound primarily used in industrial applications, particularly as a catalyst and intermediate in organic synthesis. Its biological activity has garnered interest in recent years, leading to various studies exploring its potential effects on biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, research findings, and relevant data tables.

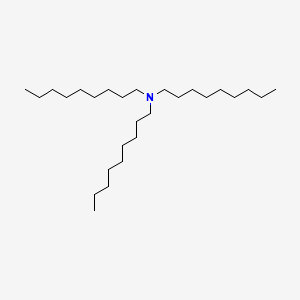

Chemical Structure and Properties

This compound is classified as a tertiary amine with the chemical formula . Its structure allows it to interact with biological membranes and proteins, influencing various biochemical pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : TNA interacts with lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence cellular processes such as signaling and transport.

- Enzyme Modulation : As an amine, TNA can form hydrogen bonds with nucleophilic sites on enzymes, potentially altering their activity.

- Antioxidant Properties : Preliminary studies suggest that TNA may possess antioxidant capabilities, which could protect cells from oxidative stress.

Antioxidant Activity

A study evaluated the total antioxidant capacity (TAC) of various amines, including TNA. The results indicated that TNA exhibited significant antioxidant activity, suggesting its potential role in mitigating oxidative damage in biological systems. The TAC was measured using the DPPH free radical scavenging assay, with TNA demonstrating an ability to reduce DPPH absorbance significantly .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In a series of tests against various bacterial strains, TNA showed promising results:

- Minimum Inhibitory Concentration (MIC) : The MIC values for TNA ranged from 1.25 to 5 mg/mL against different bacterial strains.

- Minimum Bactericidal Concentration (MBC) : Corresponding MBC values were also determined, indicating that TNA can effectively inhibit bacterial growth .

Toxicological Assessment

A significant case study focused on the inhalation toxicity of this compound. Rats were exposed to varying concentrations of TNA to assess its toxicological profile. Key findings included:

- At high concentrations (1000 ppm), symptoms such as eye irritation and respiratory distress were observed.

- Lower concentrations (100 ppm) did not exhibit any toxic signs upon prolonged exposure .

This study highlights the importance of understanding the dose-response relationship for TNA in assessing its safety for human exposure.

Table 1: Biological Activity Summary of this compound

| Activity Type | Measurement Method | Findings |

|---|---|---|

| Antioxidant Activity | DPPH Scavenging Assay | Significant reduction in absorbance |

| Antimicrobial Activity | MIC/MBC Assays | MIC: 1.25 - 5 mg/mL |

| Toxicological Assessment | Inhalation Exposure Studies | Eye irritation at 1000 ppm; no effects at 100 ppm |

Properties

IUPAC Name |

N,N-di(nonyl)nonan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H57N/c1-4-7-10-13-16-19-22-25-28(26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJAONQEOXOVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN(CCCCCCCCC)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H57N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880447 | |

| Record name | N,N-Dinonyl-1-nonanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to pale yellow liquid; [TCI MSDS] | |

| Record name | Trinonylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21805 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2044-22-6 | |

| Record name | N,N-Dinonyl-1-nonanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trinonylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dinonyl-1-nonanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trinonylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trinonylamine function as an extractant in separating metal ions?

A1: this compound acts as a liquid anion exchanger, effectively extracting anionic metal complexes from aqueous solutions. For instance, it extracts the [tetrachloropalladate(II)] anion ([PdCl4]2-) from hydrochloric acid solutions []. This extraction process often involves the formation of ion pairs between the protonated this compound cation and the anionic metal complex. The efficiency and selectivity of this extraction depend on factors such as the nature of the metal ion, the concentration of the acid, and the solvent used.

Q2: Can this compound be used to separate similar metals like gold, platinum, and palladium?

A2: Yes, this compound plays a crucial role in separating these precious metals. One method utilizes alpha-furildioxime to extract palladium first []. Subsequently, a this compound-xylene mixture is employed to extract platinum, which is then separated from the organic phase using sodium hydroxide. This selective extraction and separation are crucial for the individual analysis and recovery of these valuable metals.

Q3: Beyond metal extraction, are there other applications for this compound?

A4: this compound is also used in the study of hydrogen fluoride solutions []. While the specific details of this research are not provided in the abstract, it highlights the diverse applicability of this compound in chemical research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.